3-Chloro-4-(trifluoromethoxy)phenol
Overview
Description
3-Chloro-4-(trifluoromethoxy)phenol is a chemical compound with the molecular formula C7H4ClF3O2 and a molecular weight of 212.56 . It is used as a reagent in the preparation of isoindolinone compounds as GPR119 modulators for the treatment of diabetes, obesity, dyslipidemia, and related disorders .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenol group with a chlorine atom and a trifluoromethoxy group attached to the benzene ring . The InChI code for this compound is 1S/C7H4ClF3O2/c8-5-2-1-4(12)3-6(5)13-7(9,10)11/h1-3,12H .Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 215.7±35.0 °C and a predicted density of 1.515±0.06 g/cm3 . Its storage temperature is room temperature under an inert atmosphere .Scientific Research Applications
Oxidative Transformation by Manganese Oxides
Research by Zhang and Huang (2003) investigated the susceptibility of triclosan and chlorophene, which are structurally similar to 3-Chloro-4-(trifluoromethoxy)phenol, to oxidation by manganese oxides. This study is relevant because it demonstrates the reactivity of compounds with similar structures in environmental contexts, especially in relation to soil and sediment interactions (Zhang & Huang, 2003).
Chlorination in Water Treatment
Rule et al. (2005) studied the reaction of triclosan with free chlorine in water treatment, which is pertinent due to the structural similarities with this compound. The study's insights into chlorination reactions and by-product formation have implications for understanding how similar compounds might behave under similar conditions (Rule et al., 2005).
Environmental Photochemistry
Bianco et al. (2015) provided insights into the environmental photochemistry of triclosan, highlighting the significance of indirect photoreactions in surface waters. This research contributes to understanding the environmental fate and transformations of phenolic compounds, including those structurally related to this compound (Bianco et al., 2015).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust and contact with skin and eyes .
Mechanism of Action
Target of Action
It is used as a reagent in the preparation of isoindolinone compounds as gpr119 modulators . GPR119 is a G protein-coupled receptor that plays a crucial role in glucose homeostasis and lipid metabolism .
Mode of Action
It is known to participate in suzuki–miyaura coupling reactions , a type of cross-coupling reaction used to form carbon-carbon bonds . In this reaction, oxidative addition occurs with formally electrophilic organic groups, and transmetalation occurs with formally nucleophilic organic groups .
Biochemical Pathways
Given its use in the synthesis of gpr119 modulators , it may indirectly influence pathways related to glucose homeostasis and lipid metabolism.
Pharmacokinetics
Its predicted properties include a boiling point of 2157±350 °C and a density of 1515±006 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
As a reagent in the synthesis of gpr119 modulators , it may contribute to the therapeutic effects of these compounds, which include improved glucose homeostasis and lipid metabolism .
Action Environment
It is recommended to be stored in an inert atmosphere at room temperature , suggesting that exposure to oxygen and extremes of temperature may affect its stability.
Biochemical Analysis
Biochemical Properties
3-Chloro-4-(trifluoromethoxy)phenol plays a significant role in various biochemical reactions. It is known to interact with enzymes such as GPR119 modulators, which are involved in glucose homeostasis and lipid metabolism . The compound’s interaction with these enzymes helps in the regulation of metabolic processes, making it a valuable reagent in biochemical research.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s impact on cell signaling pathways can lead to changes in cellular responses, affecting processes such as cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It acts as an enzyme modulator, either inhibiting or activating enzyme activity . These interactions can lead to changes in gene expression, further influencing cellular functions and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under inert atmospheric conditions at room temperature . Its degradation over time can lead to changes in its biochemical activity.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as improved glucose homeostasis and lipid metabolism . At higher doses, it can cause toxic or adverse effects, including respiratory irritation and skin corrosion .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s role in these pathways is crucial for understanding its overall impact on metabolic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its biochemical activity and function.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These factors determine its precise location within the cell, influencing its biochemical interactions and effects.
Properties
IUPAC Name |
3-chloro-4-(trifluoromethoxy)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O2/c8-5-3-4(12)1-2-6(5)13-7(9,10)11/h1-3,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKAPCMMTRJKTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)Cl)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654245 | |
Record name | 3-Chloro-4-(trifluoromethoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60654245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000339-94-5 | |
Record name | 3-Chloro-4-(trifluoromethoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60654245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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